N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a carboxamide group, a sulfamoyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzodioxole derivative with an appropriate amine under dehydrating conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through the reaction of the intermediate with sulfamoyl chloride in the presence of a base.
Addition of the Chlorophenyl Moiety: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can mimic natural substrates, potentially inhibiting enzyme activity. The benzodioxole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide: shares similarities with other sulfonamide derivatives and benzodioxole-containing compounds.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Benzodioxole Compounds: These compounds are found in natural products and synthetic drugs, exhibiting a range of biological activities.
Uniqueness
- The combination of a benzodioxole ring with a sulfamoyl group and a chlorophenyl moiety makes this compound unique. This structure may confer specific biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-14-4-2-1-3-13(14)10-20-26(22,23)8-7-19-17(21)12-5-6-15-16(9-12)25-11-24-15/h1-6,9,20H,7-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSHRSPTKHLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCS(=O)(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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